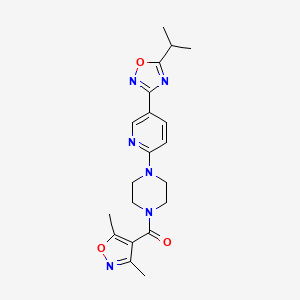

![molecular formula C19H10Cl2F3NO3 B2715004 [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate CAS No. 338395-48-5](/img/structure/B2715004.png)

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

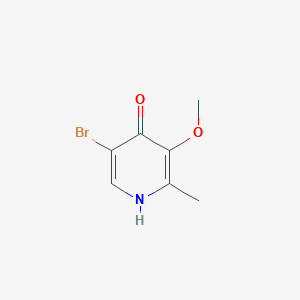

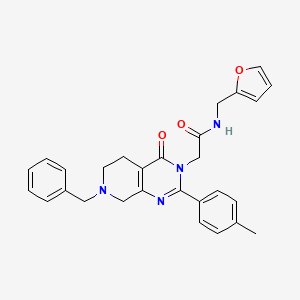

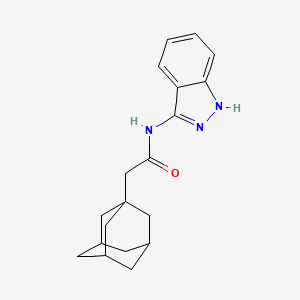

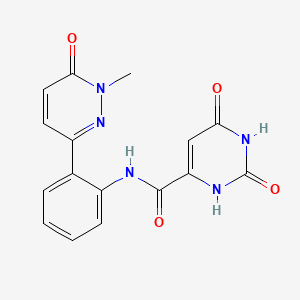

“[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate” is a chemical compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride is transformed into an intermediate by the synthesis of another compound with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Applications De Recherche Scientifique

Photoluminescent and Magnetic Properties

Compounds similar to the specified chemical, particularly those involving pyridine derivatives and trifluoromethyl groups, have been synthesized and studied for their photoluminescent and magnetic properties. For instance, radical cation salts containing poly(beta-diketonate) rare earth complexes exhibit interesting luminescence and paramagnetic behaviors due to interactions between the pyridine moieties and lanthanide ions. These properties are significant for applications in materials science, particularly in the development of luminescent materials and magnetic resonance imaging (MRI) contrast agents (Pointillart et al., 2009).

Synthesis of Agrochemicals

Pyridine derivatives, especially those with chloro and trifluoromethyl groups, are widely used in the synthesis of pesticides. A review on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a structurally related compound, highlights its importance in the production of pesticides. This showcases the relevance of such chemical structures in developing agricultural chemicals that help in pest control (Lu Xin-xin, 2006).

Room Temperature Synthesis of Cyclobutenes

The application of pyridinium salts, including those with trifluoromethyl groups, in catalyzing the uncatalyzed reaction of alkynes with 1,2-dipoles at room temperature to afford substituted cyclobutenes, demonstrates the chemical’s utility in organic synthesis. This method offers a mild and facile approach to generate structurally complex molecules, which could have implications in pharmaceutical synthesis and material science (Alcaide et al., 2015).

Synthesis of Poly(Pyridinium Salts)

Poly(pyridinium salts), synthesized using pyridine derivatives, show promise in the development of organo-soluble, rigid-rod polymers. These polymers exhibit high thermal and thermooxidative stability, making them suitable for a variety of applications, including the development of high-performance materials and coatings (Huang et al., 2000).

Antimicrobial and Anticancer Activities

Pyridyl benzoate derivatives, structurally related to the specified chemical, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds show potential as therapeutic agents against various bacterial and fungal pathogens, as well as cancer cell lines. This highlights the role of such chemical structures in medicinal chemistry and drug discovery (Eldeab, 2019).

Orientations Futures

The development of organic compounds containing fluorine, such as TFMP derivatives, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propriétés

IUPAC Name |

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F3NO3/c20-15-7-2-1-6-14(15)18(26)28-13-5-3-4-12(9-13)27-17-16(21)8-11(10-25-17)19(22,23)24/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPLFMKESPGQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 2-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714925.png)

![ethyl 1-ethyl-3-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2714927.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)

![Spiro[2.5]octane-8-carboxylic acid](/img/structure/B2714931.png)

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)